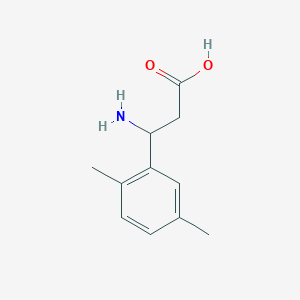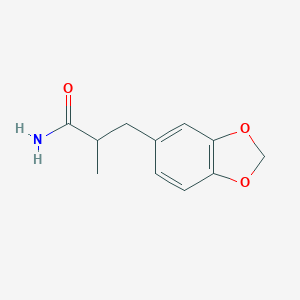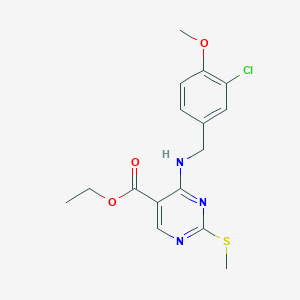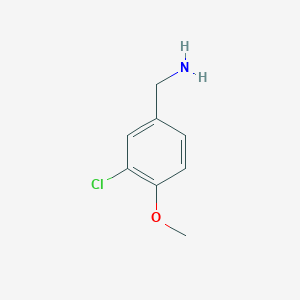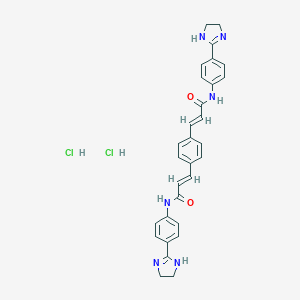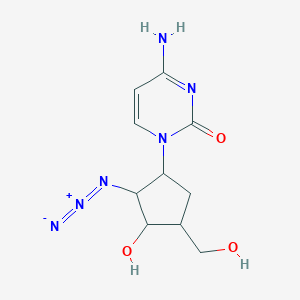
4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone is a synthetic compound that has gained significant attention in scientific research. It is a nucleoside analog that has been used in the development of antiviral drugs.
Wirkmechanismus
The mechanism of action of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone involves the inhibition of viral reverse transcriptase. The compound is a nucleoside analog that mimics the structure of the natural nucleosides present in DNA. When the viral reverse transcriptase incorporates the compound into the viral DNA, it causes termination of the DNA chain, thereby preventing further replication of the virus.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone have been studied extensively. The compound has been found to be well-tolerated and has a low toxicity profile. However, it can cause some adverse effects such as nausea, vomiting, and diarrhea. In addition, the compound has been found to have some potential for causing DNA damage and mutagenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone in lab experiments is its antiviral properties. The compound has been found to be effective against a range of viruses, which makes it a valuable tool for studying viral replication and developing antiviral drugs. However, one of the limitations of using the compound is its potential for causing DNA damage and mutagenesis. This can make it difficult to use the compound in studies that involve DNA analysis.
Zukünftige Richtungen
There are several future directions for the use of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone in scientific research. One area of interest is the development of new antiviral drugs based on the structure of the compound. Another area of interest is the use of the compound in cancer treatment. There is also potential for using the compound in gene therapy, as it can be incorporated into DNA to prevent replication. Further studies are needed to fully understand the potential uses and limitations of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone in scientific research.
Synthesemethoden
The synthesis of 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone involves the reaction of 2-azido-3,4-dihydroxymethylcyclopent-1-ene with 4-amino-2(1H)-pyrimidinone. The reaction is carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The resulting compound is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone has been used in scientific research for its antiviral properties. It has been found to be effective against a range of viruses such as HIV, herpes simplex virus (HSV), and hepatitis B virus (HBV). The compound works by inhibiting the activity of viral reverse transcriptase, an enzyme that is essential for the replication of the virus. In addition to its antiviral properties, 4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone has also been studied for its potential use in cancer treatment.
Eigenschaften
CAS-Nummer |
111795-59-6 |
|---|---|
Produktname |
4-Amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone |
Molekularformel |
C10H14N6O3 |
Molekulargewicht |
266.26 g/mol |
IUPAC-Name |
4-amino-1-[2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one |
InChI |
InChI=1S/C10H14N6O3/c11-7-1-2-16(10(19)13-7)6-3-5(4-17)9(18)8(6)14-15-12/h1-2,5-6,8-9,17-18H,3-4H2,(H2,11,13,19) |
InChI-Schlüssel |
XSOIFZFGJWIAOQ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C1N2C=CC(=NC2=O)N)N=[N+]=[N-])O)CO |
Kanonische SMILES |
C1C(C(C(C1N2C=CC(=NC2=O)N)N=[N+]=[N-])O)CO |
Synonyme |
4-AAHCP 4-amino-1-(2-azido-3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2(1H)-pyrimidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



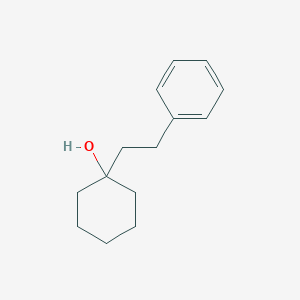
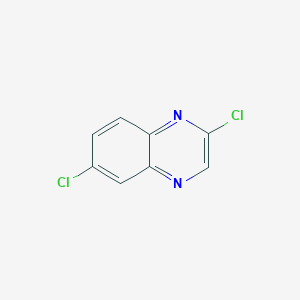
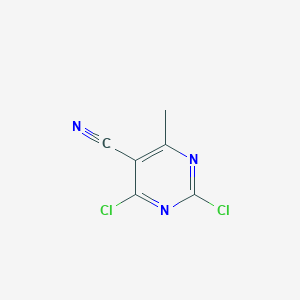
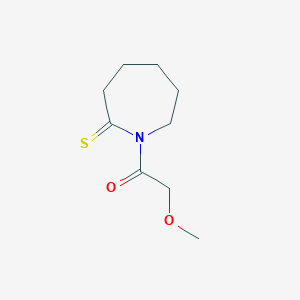

palladium(II) dichloride](/img/structure/B50169.png)

